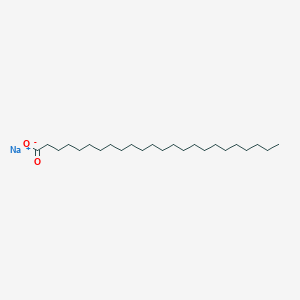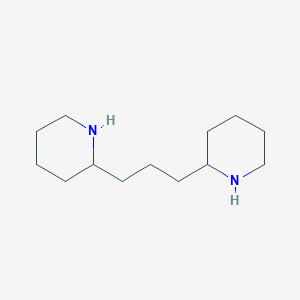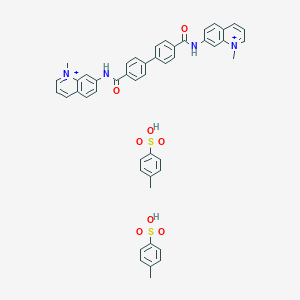
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection. Finally, the development of new derivatives of this compound may also lead to the discovery of new and improved applications.
In conclusion, Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Synthesemethoden
The synthesis of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate involves the reaction of quinoline with bis(4-formylphenyl)methane in the presence of a strong base. This reaction results in the formation of a Schiff base, which is then treated with p-toluenesulfonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a fluorescent probe for detecting metal ions. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
18355-53-8 |
|---|---|
Produktname |
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Molekularformel |
C48H44N4O8S2+2 |
Molekulargewicht |
869 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-7-yl)-4-[4-[(1-methylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-25-15-17-29(21-31(25)37)35-33(39)27-11-7-23(8-12-27)24-9-13-28(14-10-24)34(40)36-30-18-16-26-6-4-20-38(2)32(26)22-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI-Schlüssel |
GTCOVEZJAPGWQC-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Andere CAS-Nummern |
18355-53-8 |
Synonyme |
7,7'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

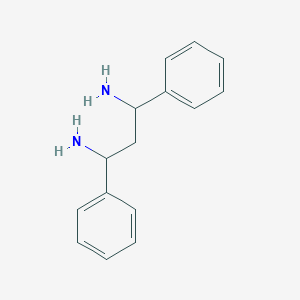
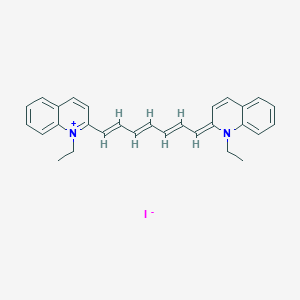

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
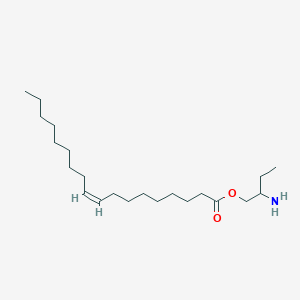
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

